2'-(2-methylpropyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-(2-methylpropyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-methylpropyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and thiazole intermediates, followed by the formation of the spirocyclic structure through cyclization reactions. Common reagents used in these steps include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2’-(2-methylpropyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2’-(2-methylpropyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-(2-methylpropyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines: Known for their antioxidant properties.
3-hydroxy-3-(thiazol-2-yl)indolin-2-one: Exhibits various biological activities.
Uniqueness
2’-(2-methylpropyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25N3O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1-oxo-N-(1,3-thiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C21H25N3O2S/c1-14(2)13-24-19(26)16-8-4-3-7-15(16)17(21(24)9-5-6-10-21)18(25)23-20-22-11-12-27-20/h3-4,7-8,11-12,14,17H,5-6,9-10,13H2,1-2H3,(H,22,23,25) |
InChI Key |
RJKCVCQBMFALAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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